2,3-Pyrazinedimethanol
Overview
Description
2,3-Pyrazinedimethanol is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxymethyl groups attached to the 2nd and 3rd positions of the pyrazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyrazinedimethanol typically involves the reaction of pyrazine derivatives with formaldehyde under specific conditions. One common method is the hydroxymethylation of pyrazine using formaldehyde and a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Pyrazinedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form pyrazine derivatives with reduced functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2,3-pyrazinedicarboxylic acid, while reduction can produce 2,3-dihydroxypyrazine.
Scientific Research Applications
2,3-Pyrazinedimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Pyrazinedimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo various chemical reactions also allows it to modulate different biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Pyrazinedicarboxylic acid: Similar in structure but with carboxylic acid groups instead of hydroxymethyl groups.
2,3-Dihydroxypyrazine: Similar but with hydroxyl groups instead of hydroxymethyl groups.
2,3-Dimethylpyrazine: Similar pyrazine core but with methyl groups instead of hydroxymethyl groups.
Uniqueness
2,3-Pyrazinedimethanol is unique due to the presence of hydroxymethyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other pyrazine derivatives.
Properties
IUPAC Name |
[3-(hydroxymethyl)pyrazin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-6(4-10)8-2-1-7-5/h1-2,9-10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNKVHCLFOZQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623950 | |
Record name | (Pyrazine-2,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092286-62-8 | |
Record name | (Pyrazine-2,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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